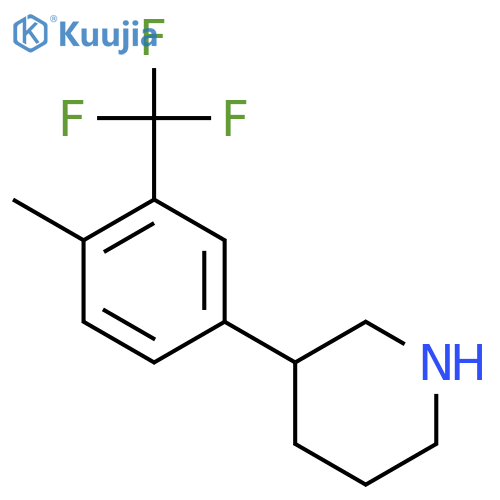

Cas no 1260833-17-7 (3-4-methyl-3-(trifluoromethyl)phenylpiperidine)

1260833-17-7 structure

商品名:3-4-methyl-3-(trifluoromethyl)phenylpiperidine

3-4-methyl-3-(trifluoromethyl)phenylpiperidine 化学的及び物理的性質

名前と識別子

-

- 3-4-methyl-3-(trifluoromethyl)phenylpiperidine

- 3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine

- EN300-1930600

- 1260833-17-7

-

- インチ: 1S/C13H16F3N/c1-9-4-5-10(7-12(9)13(14,15)16)11-3-2-6-17-8-11/h4-5,7,11,17H,2-3,6,8H2,1H3

- InChIKey: RBGXOKTVLJPXOX-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C)C=CC(=C1)C1CNCCC1)(F)F

計算された属性

- せいみつぶんしりょう: 243.12348400g/mol

- どういたいしつりょう: 243.12348400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

3-4-methyl-3-(trifluoromethyl)phenylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1930600-0.05g |

3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |

1260833-17-7 | 0.05g |

$587.0 | 2023-09-17 | ||

| Enamine | EN300-1930600-1.0g |

3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |

1260833-17-7 | 1g |

$1371.0 | 2023-06-02 | ||

| Enamine | EN300-1930600-0.25g |

3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |

1260833-17-7 | 0.25g |

$642.0 | 2023-09-17 | ||

| Enamine | EN300-1930600-5.0g |

3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |

1260833-17-7 | 5g |

$3977.0 | 2023-06-02 | ||

| Enamine | EN300-1930600-10.0g |

3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |

1260833-17-7 | 10g |

$5897.0 | 2023-06-02 | ||

| Enamine | EN300-1930600-10g |

3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |

1260833-17-7 | 10g |

$3007.0 | 2023-09-17 | ||

| Enamine | EN300-1930600-0.5g |

3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |

1260833-17-7 | 0.5g |

$671.0 | 2023-09-17 | ||

| Enamine | EN300-1930600-2.5g |

3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |

1260833-17-7 | 2.5g |

$1370.0 | 2023-09-17 | ||

| Enamine | EN300-1930600-5g |

3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |

1260833-17-7 | 5g |

$2028.0 | 2023-09-17 | ||

| Enamine | EN300-1930600-0.1g |

3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |

1260833-17-7 | 0.1g |

$615.0 | 2023-09-17 |

3-4-methyl-3-(trifluoromethyl)phenylpiperidine 関連文献

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

1260833-17-7 (3-4-methyl-3-(trifluoromethyl)phenylpiperidine) 関連製品

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量